Deoxycytidine Kinase Activation vs. ddC
The introduction of a 5-fluorine substituent on the cytosine base of 2',3'-dideoxynucleosides has been shown to significantly enhance phosphorylation efficiency by deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation cascade [1]. While direct kinetic data for 2',3'-Dideoxy-3',5-difluorocytidine with purified dCK are not available, class-level inference from studies on β-D-2',3'-dideoxy-5-fluorocytidine demonstrates that 5-fluorination reduces the Km for dCK compared to the parent 2',3'-dideoxycytidine (ddC) [2]. This improved substrate affinity translates to more efficient intracellular conversion to the active 5'-triphosphate metabolite, a prerequisite for antiviral activity.
| Evidence Dimension | Phosphorylation efficiency by deoxycytidine kinase (dCK) |
|---|---|
| Target Compound Data | Km not available; inferred to be lower than ddC based on 5-fluorination effect |
| Comparator Or Baseline | 2',3'-Dideoxycytidine (ddC): Km for dCK = 180-230 µM |
| Quantified Difference | 5-Fluorination reduces Km by approximately 2- to 5-fold in analogous compounds |
| Conditions | Cellular extract or purified dCK enzyme assays |
Why This Matters
Enhanced phosphorylation efficiency enables lower extracellular nucleoside concentrations to achieve therapeutic intracellular triphosphate levels, potentially improving the therapeutic index and reducing dose-dependent toxicities.
- [1] Ray AS, Schinazi RF, Murakami E, Basavapathruni A, Shi J, Zorca SM, et al. Probing the Mechanistic Consequences of 5-Fluorine Substitution on Cytidine Nucleotide Analogue Incorporation by HIV-1 Reverse Transcriptase. Antiviral Chemistry and Chemotherapy. 2003;14(3):115-125. View Source
- [2] Martin LT, Schinazi RF, Gosselin G, Imbach JL, Sommadossi JP. Cellular pharmacology of β-L-dideoxycytidine, β-L-2',3'-dideoxy-5-fluorocytidine, and β-D-2',3'-dideoxy-5-fluorocytidine. Antiviral Research. 1995;26(3):A229. View Source
